

# Technical Support Center: Olanzapine LAI and Post-Injection Delirium/Sedation Syndrome (PDSS)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Olanzapine |           |
| Cat. No.:            | B1677200   | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Olanzapine** Long-Acting Injectable (LAI) and managing the potential risk of Post-Injection Delirium/Sedation Syndrome (PDSS).

## Frequently Asked Questions (FAQs)

Q1: What is Post-Injection Delirium/Sedation Syndrome (PDSS)?

A1: Post-Injection Delirium/Sedation Syndrome (PDSS) is a rare but serious adverse event that can occur after the administration of **Olanzapine** Long-Acting Injectable (LAI).[1] It is characterized by a cluster of symptoms that are consistent with an oral **olanzapine** overdose. [2][3] The onset of symptoms is typically sudden and unexpected, occurring within the first few hours after injection.[4]

Q2: What are the primary signs and symptoms of PDSS?

A2: The most common signs and symptoms of PDSS include sedation (ranging from mild to coma), delirium (which can manifest as confusion, disorientation, agitation, and anxiety), dysarthria (slurred speech), ataxia (loss of coordination), and extrapyramidal symptoms.[1][2][5] Other reported symptoms include dizziness, weakness, hypertension, and in rare cases, convulsions.[6]



Q3: What is the proposed mechanism of PDSS?

A3: The leading hypothesis for the cause of PDSS is the accidental intravascular entry of a portion of the **olanzapine** pamoate dose during or immediately after intramuscular injection.[7] [8] This leads to a rapid and unintended increase in plasma **olanzapine** concentrations, mimicking an oral overdose.[3][7] It is important to note that proper injection technique alone does not completely eliminate the risk of blood vessel injury.[4]

Q4: What is the incidence of PDSS?

A4: The incidence of PDSS is low. Clinical trial data and post-marketing surveillance indicate that PDSS occurs in approximately 0.044% to 0.07% of injections and affects about 1.17% to 2% of patients.[2][5][6][9]

Q5: Are there any new formulations of **Olanzapine** LAI that mitigate the risk of PDSS?

A5: Yes, a new investigational once-monthly subcutaneous formulation of **olanzapine** LAI, TEV-'749, has shown promising results. In a Phase 3 clinical trial (SOLARIS), no cases of PDSS were observed after 3,470 injections.[10][11] This formulation utilizes a different technology (SteadyTeq™) for controlled release, which may explain the absence of PDSS events.[11] Teva plans to submit a New Drug Application for this formulation in the latter half of 2025.[10]

# Troubleshooting Guides Issue 1: A patient/subject exhibits signs of PDSS postinjection.

**Immediate Actions:** 

- Recognize the Symptoms: Be vigilant for the signs and symptoms of PDSS, which typically appear within 1-3 hours post-injection.[1][5] The most common symptoms are sedation and confusion.[5]
- Seek Immediate Medical Assistance: If PDSS is suspected, it is a medical emergency.
   Immediately call for medical support.[12]



- Provide Supportive Care: Management of PDSS is primarily supportive. Monitor vital signs, including blood pressure, pulse, and respiratory rate.[4][12] Ensure the patient's airway is clear and provide oxygen if necessary. The patient should be closely monitored until all symptoms have resolved.[4]
- Do Not Administer an Antidote: There is no specific antidote for olanzapine overdose.[13]
   Treatment is symptomatic.

### Follow-up Actions:

- Document the Event: Thoroughly document the time of onset, the specific signs and symptoms observed, all interventions performed, and the time to resolution.
- Report the Adverse Event: Report the incident to the appropriate regulatory bodies and the pharmaceutical manufacturer as per institutional and regulatory guidelines.
- Consider Future Treatment: It is generally considered safe to continue **Olanzapine** LAI treatment after a PDSS event, as recurrence is rare.[4] However, a thorough risk-benefit assessment should be conducted for the individual patient.

# Issue 2: How to minimize the risk of PDSS during administration.

#### Preventative Measures:

- Proper Injection Technique: Administer Olanzapine LAI via deep intramuscular gluteal injection.[12][14] Avoid intravenous or subcutaneous injection.[12]
- Aspiration: After inserting the needle, aspirate for several seconds to ensure no blood is drawn into the syringe. If blood is present, discard the syringe and dose and use a new kit.
   [15]
- Post-Injection Observation: All patients must be observed by a qualified healthcare professional in a healthcare facility for a minimum of 2-3 hours after each injection.[12][14]
   [16] During this period, monitor the patient's mental status and vital signs.[4]



Patient Education: Before initiating treatment, inform patients about the risk of PDSS and the
mandatory post-injection observation period.[14] Advise them not to drive or operate heavy
machinery for the remainder of the day of the injection.[4][17]

### **Data Presentation**

Table 1: Incidence of PDSS with Olanzapine LAI

| Data Source                                            | Incidence per Injection | Incidence per Patient |
|--------------------------------------------------------|-------------------------|-----------------------|
| Clinical Trials (pre-marketing)                        | ~0.07%                  | ~2%                   |
| Post-Marketing Safety Studies<br>& Spontaneous Reports | ~0.07%                  | 0.46% - 1.03%         |
| Large Observational Study (EU)                         | 0.044%                  | 1.17%                 |

Sources:[2][5][6]

Table 2: Common Signs and Symptoms of PDSS and Their Frequencies

| Symptom                     | Frequency |
|-----------------------------|-----------|
| Sedation                    | 61%       |
| Confusion                   | 56%       |
| Dysarthria (Slurred Speech) | 54%       |
| Somnolence                  | 46%       |
| Dizziness                   | 45%       |
| Disorientation              | 35%       |

Source:[5]

Table 3: Onset and Resolution of PDSS



| Timeframe          | Percentage of Cases                            |
|--------------------|------------------------------------------------|
| Time to Onset      |                                                |
| Within 15 minutes  | 52% (of cases occurring within the first hour) |
| Within 1 hour      | 91%                                            |
| Time to Resolution |                                                |
| Within 72 hours    | Most cases                                     |

Sources:[5]

# Experimental Protocols Protocol 1: Administration of Olanzapine LAI

- Patient Preparation: Ensure the patient has a history of tolerability to oral olanzapine.[14]
   Obtain informed consent, explaining the risk of PDSS and the requirement for post-injection monitoring.[15]
- Reconstitution: Follow the manufacturer's instructions for reconstituting the olanzapine pamoate powder with the provided diluent.
- Injection Site and Technique:
  - Administer as a deep intramuscular injection into the gluteal muscle.[12]
  - Use the appropriate needle length to ensure deep muscle penetration.
  - After needle insertion, aspirate for several seconds to check for blood.[15] If blood appears, do not inject; withdraw the needle and prepare a new injection.[15]
  - Inject the full dose in a single, slow, continuous motion.
  - Do not massage the injection site.[15]
- Post-Injection Monitoring:



- The patient must be observed in a healthcare facility with access to emergency services for at least 2-3 hours.[12][16][18]
- Monitor for signs and symptoms of PDSS, including sedation, delirium, confusion, and dizziness.[16]
- Assess the patient's level of alertness and orientation at regular intervals (e.g., every 30 minutes).[19]
- Advise the patient to be vigilant for symptoms for the rest of the day and to seek help if needed.[17]

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Proposed mechanism of Post-Injection Delirium/Sedation Syndrome (PDSS).





Click to download full resolution via product page

Caption: Troubleshooting workflow for suspected PDSS.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Post-Injection Delirium/Sedation Syndrome: A Case Report and 2-Year Follow-Up PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postinjection delirium/sedation syndrome in patients with schizophrenia receiving olanzapine long-acting injection: results from a large observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postinjection Delirium/Sedation Syndrome with Olanzapine Depot Injection PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. investor.lilly.com [investor.lilly.com]
- 7. researchgate.net [researchgate.net]
- 8. Postinjection delirium/sedation syndrome with long-acting olanzapine pamoate in a middle-aged female - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postinjection Delirium/Sedation Syndrome (PDSS) Following Olanzapine Long-Acting Injection: A Case Report. | Semantic Scholar [semanticscholar.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Teva Pharmaceutical Industries Ltd. New Long-term Safety Data from the Completed Phase 3 SOLARIS Trial Support the Potential of Olanzapine LAI (TEV-'749) as the First Long-Acting Olanzapine Treatment Option for Schizophrenia with No PDSS Observed [ir.tevapharm.com]
- 12. kmptformulary.nhs.uk [kmptformulary.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. tewv.nhs.uk [tewv.nhs.uk]
- 15. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 16. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]



- 17. hpft.nhs.uk [hpft.nhs.uk]
- 18. Olanzapine long-acting injection: a review of first experiences of post-injection delirium/sedation syndrome in routine clinical practice PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring for post-injection delirium/sedation syndrome with long-acting olanzapine during the COVID-19 pandemic PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Olanzapine LAI and Post-Injection Delirium/Sedation Syndrome (PDSS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677200#troubleshooting-post-injection-delirium-sedation-syndrome-pdss-with-olanzapine-lai]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com